5′-Hydroxylornoxicam-d3 HCl 5′-Hydroxylornoxicam-d3 HCl CAS Number: 123252-96-0 (unlabeled free base)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212485
InChI:
SMILES:
Molecular Formula: C13H7D3ClN3O5S2.HCl
Molecular Weight: 427.3

5′-Hydroxylornoxicam-d3 HCl

CAS No.:

Cat. No.: VC0212485

Molecular Formula: C13H7D3ClN3O5S2.HCl

Molecular Weight: 427.3

* For research use only. Not for human or veterinary use.

5′-Hydroxylornoxicam-d3 HCl -

Specification

Molecular Formula C13H7D3ClN3O5S2.HCl
Molecular Weight 427.3

Introduction

Chemical Structure and Physicochemical Properties

The structure of 5′-hydroxylornoxicam-d3 HCl incorporates three deuterium atoms at specific positions, replacing protium in the parent molecule. This isotopic labeling ensures minimal chromatographic separation from the unlabelled analyte while providing distinct mass spectral signatures for reliable quantification. Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H7D3ClN3O5S2HCl\text{C}_{13}\text{H}_7\text{D}_3\text{ClN}_3\text{O}_5\text{S}_2 \cdot \text{HCl}
Molecular Weight427.3 g/mol
Isotopic Purity≥98% (as per Certificate of Analysis)
HPLC Purity>98% (target)
Stability5-year re-test date for labeled form

The polar surface area and partition coefficient (clogP) are optimized to ensure compatibility with reversed-phase liquid chromatography, a common technique in bioanalytical workflows .

Role in Stable Isotope Dilution Assays

Stable isotope-labeled internal standards like 5′-hydroxylornoxicam-d3 HCl are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS). They correct for matrix effects, ionization efficiency variations, and extraction losses. For example, in mycotoxin analysis, 13C^{13}\text{C}-labeled internal standards reduced matrix effects from 63–86% to 96–103% recovery, demonstrating the utility of isotopic analogs . Similarly, deuterated compounds such as this enable precise quantification of hydroxylornoxicam in biological matrices by co-eluting with the analyte while being distinguishable via mass transitions .

Synthesis and Characterization

While the synthetic route for 5′-hydroxylornoxicam-d3 HCl is proprietary, general strategies for deuterated internal standards involve:

  • Isotopic Incorporation: Deuterium is introduced via hydrogen-deuterium exchange or using deuterated precursors during synthesis.

  • Purification: Chromatographic techniques (e.g., preparative HPLC) ensure isotopic and chemical purity .

  • Quality Control: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity, while HPLC confirms purity (>98%) .

For instance, the synthesis of 13C^{13}\text{C}-labeled mycotoxins involved enzymatic glycosylation of 13C^{13}\text{C}-DON with 13C^{13}\text{C}-glucose, analogous to deuterium labeling methodologies .

Analytical Applications in LC-MS/MS

Method Validation Parameters

5′-Hydroxylornoxicam-d3 HCl is validated under guidelines such as FDA bioanalytical method validation. Key parameters include:

  • Linearity: Calibration curves typically span 3–4 orders of magnitude (e.g., 1–1000 ng/mL) .

  • Precision and Accuracy: Intra- and inter-day precision (RSD <10%) and accuracy (relative error ±15%) are mandatory .

  • Lower Limit of Quantification (LLOQ): As low as 10 ng/mL, ensuring sensitivity for trace-level detection .

Case Study: Pharmacokinetic Analysis

In a rat pharmacokinetic study of a sesquiterpenoid, an LC-MS/MS method using losartan as an internal standard achieved a linear range of 10–10,000 ng/mL with RSD <9.9% . Analogously, 5′-hydroxylornoxicam-d3 HCl would enable similar robustness for hydroxylornoxicam quantification in plasma, urine, or tissue samples.

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